molecular formula C17H16FN3O3S2 B14146248 (Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887204-67-3

(Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B14146248
CAS No.: 887204-67-3
M. Wt: 393.5 g/mol
InChI Key: YLHMJPDRXUXTMB-UHFFFAOYSA-N
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Description

(Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 3-fluorobenzoyl chloride with 3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-one under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biology, this compound has been studied for its potential as an antimicrobial agent. Its benzothiazole moiety is known to exhibit antibacterial and antifungal activities, making it a candidate for the development of new antibiotics .

Medicine

In medicine, this compound has shown promise as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a potential therapeutic agent .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability .

Mechanism of Action

The mechanism of action of (Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound inhibits enzymes such as topoisomerase and kinases, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific substitution pattern and the presence of a fluorine atom. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for further research and development .

Properties

CAS No.

887204-67-3

Molecular Formula

C17H16FN3O3S2

Molecular Weight

393.5 g/mol

IUPAC Name

3-fluoro-N-(3-propyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

InChI

InChI=1S/C17H16FN3O3S2/c1-2-8-21-14-7-6-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-4-3-5-12(18)9-11/h3-7,9-10H,2,8H2,1H3,(H2,19,23,24)

InChI Key

YLHMJPDRXUXTMB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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